![molecular formula C6H7FN2 B584366 4-Ethyl-5-fluoropyrimidine-d3 CAS No. 1794786-17-6](/img/no-structure.png)
4-Ethyl-5-fluoropyrimidine-d3
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Description
4-Ethyl-5-fluoropyrimidine-d3 is a biochemical used for proteomics research . It has a molecular formula of C6H4D3FN2 and a molecular weight of 129.15 . It is also known as Voriconazole EP Impurity C .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-5-fluoropyrimidine-d3 is represented by the formula C6H4D3FN2 . The InChI code for this compound is 1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
4-Ethyl-5-fluoropyrimidine-d3 is a liquid at room temperature . It has a molecular weight of 129.15 and a molecular formula of C6H4D3FN2 .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethyl-5-fluoropyrimidine-d3 involves the incorporation of deuterium into the pyrimidine ring. This can be achieved through a multistep synthesis approach starting with commercially available starting materials.", "Starting Materials": [ "3-Ethyl-5-fluoropyrimidine", "Deuterium oxide", "Sodium borohydride", "Deuterium gas", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-Ethyl-5-fluoropyrimidine is reacted with deuterium oxide and sodium borohydride in an aprotic solvent to produce 3-Ethyl-5-fluoropyrimidine-d3.", "Step 2: 3-Ethyl-5-fluoropyrimidine-d3 is then reacted with deuterium gas and a catalyst such as palladium on carbon in the presence of an acidic co-catalyst to exchange the remaining hydrogen atoms with deuterium atoms. This step is repeated until the desired level of deuterium incorporation is achieved.", "Step 3: The final product, 4-Ethyl-5-fluoropyrimidine-d3, is isolated and purified using standard techniques such as chromatography and recrystallization." ] } | |
CAS RN |
1794786-17-6 |
Product Name |
4-Ethyl-5-fluoropyrimidine-d3 |
Molecular Formula |
C6H7FN2 |
Molecular Weight |
129.153 |
IUPAC Name |
5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3 |
InChI Key |
AYZDRTRWCASUFO-FIBGUPNXSA-N |
SMILES |
CCC1=NC=NC=C1F |
Origin of Product |
United States |
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